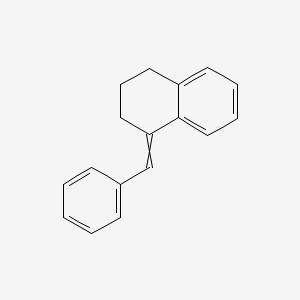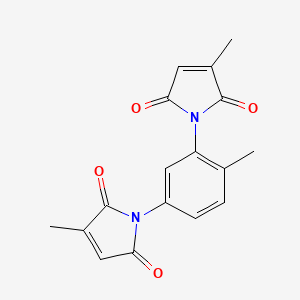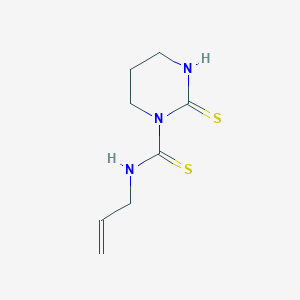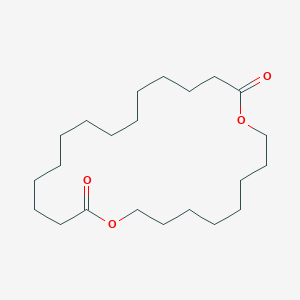
1-Benzylidene-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C₁₇H₁₆ It is a derivative of tetrahydronaphthalene, characterized by the presence of a benzylidene group attached to the tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzylidene-1,2,3,4-tetrahydronaphthalene can be synthesized using the Wittig reaction. This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. In this case, the reaction between benzyltriphenylphosphonium chloride and 1,2,3,4-tetrahydronaphthalen-1-one under basic conditions yields this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Wittig reaction remains a common laboratory method. Industrial production would likely involve scaling up this reaction with appropriate safety and efficiency measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzylidene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzylidene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of 1-benzyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Benzylidene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of advanced materials and as a precursor for various chemical products.
Comparación Con Compuestos Similares
1-Benzylidene-1,2,3,4-tetrahydronaphthalene can be compared with similar compounds like:
1,2,3,4-Tetrahydronaphthalene: A simpler structure without the benzylidene group, used as a hydrogen-donor solvent.
1-Benzyl-1,2,3,4-tetrahydronaphthalene: A reduced form of the compound, lacking the double bond in the benzylidene group.
Naphthalene Derivatives: Compounds with similar aromatic structures but different functional groups, used in various industrial and research applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for diverse scientific investigations.
Propiedades
| 112899-21-5 | |
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
4-benzylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C17H16/c1-2-7-14(8-3-1)13-16-11-6-10-15-9-4-5-12-17(15)16/h1-5,7-9,12-13H,6,10-11H2 |
Clave InChI |
XVMIEGSFLBAFHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=CC3=CC=CC=C3)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)




![4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)](/img/structure/B14301457.png)
